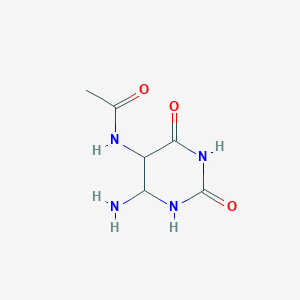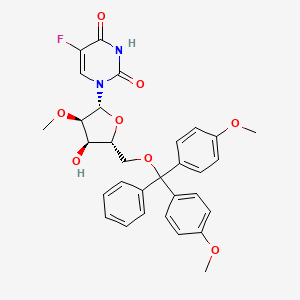
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE: is a chemically modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position, a fluorine atom at the 5-position, and a methyl group at the 2’-hydroxy position of uridine. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves the protection of the 5’-hydroxy group with a dimethoxytrityl group. This is achieved by reacting uridine with 4,4’-dimethoxytriphenylchloromethane in the presence of a base such as pyridine . The fluorine atom is introduced at the 5-position through a halogenation reaction, while the methyl group at the 2’-hydroxy position is added via methylation using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in microchannel reactors to ensure efficient mixing and heat transfer . The use of automated synthesis equipment and high-purity reagents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 5’-hydroxy position after the removal of the dimethoxytrityl group.
Reduction: Reduction reactions can target the fluorine atom at the 5-position, potentially replacing it with a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: The major product is typically a hydroxylated derivative.
Reduction: The major product is the de-fluorinated nucleoside.
Substitution: The major products are nucleoside derivatives with different substituents at the 5-position.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is used in the synthesis of modified oligonucleotides. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing .
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on RNA and DNA stability and function. It is also employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing .
Medicine: In medicine, modified nucleosides like 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE are investigated for their potential as antiviral and anticancer agents. They are used in the design of nucleoside analogs that can inhibit viral replication or cancer cell proliferation .
Industry: Industrially, this compound is used in the large-scale synthesis of oligonucleotides for therapeutic and diagnostic applications. It is also utilized in the production of nucleic acid-based sensors and diagnostic tools .
Mécanisme D'action
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides, where it can influence the stability and hybridization properties of the nucleic acid. The dimethoxytrityl group protects the 5’-hydroxy position during synthesis, preventing unwanted side reactions . The fluorine atom at the 5-position enhances the compound’s resistance to enzymatic degradation, while the methyl group at the 2’-hydroxy position increases its binding affinity to complementary nucleic acids .
Comparaison Avec Des Composés Similaires
5’-O-(DIMETHOXYTRITYL)-2’-DEOXYTHYMIDINE: Similar in structure but lacks the fluorine atom and the 2’-methyl group.
5’-O-(DIMETHOXYTRITYL)-2’-O-METHYLADENOSINE: Contains a methyl group at the 2’-hydroxy position but has adenine as the base instead of uracil.
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-DEOXYCYTIDINE: Similar in having a fluorine atom at the 5-position but has cytosine as the base and lacks the 2’-methyl group.
Uniqueness: 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the dimethoxytrityl protecting group, the fluorine atom at the 5-position, and the methyl group at the 2’-hydroxy position. This combination provides enhanced stability, resistance to enzymatic degradation, and improved binding affinity, making it particularly valuable in oligonucleotide synthesis and various scientific applications.
Propriétés
Formule moléculaire |
C31H31FN2O8 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1 |
Clé InChI |
NDNAQFKTEDXFKH-LTGLEFCMSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


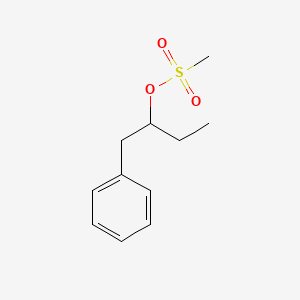

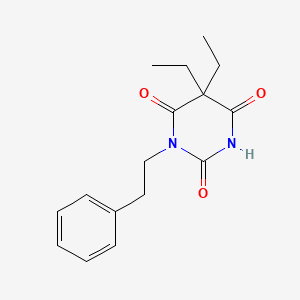
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
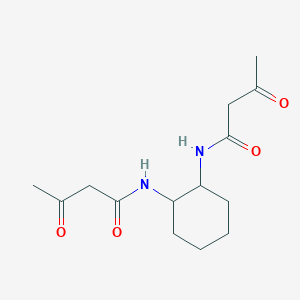
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
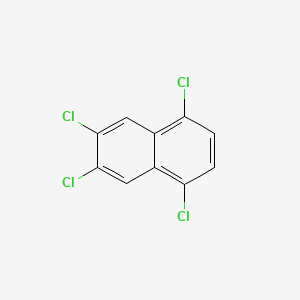

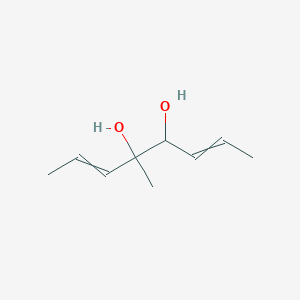
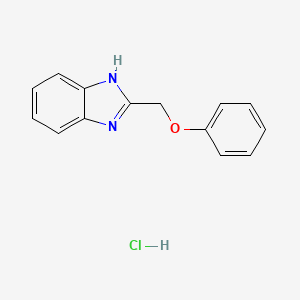
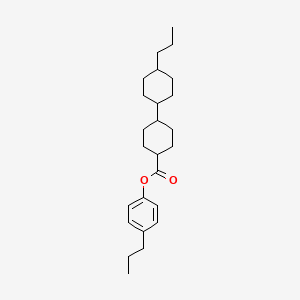
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
